Product packaging for Cyanomethyl formate(Cat. No.:CAS No. 150760-95-5)

Cyanomethyl formate

Cat. No.: B125958
CAS No.: 150760-95-5
M. Wt: 85.06 g/mol
InChI Key: ZFLAEHBSVFWEHW-UHFFFAOYSA-N
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Description

Cyanomethyl formate, also known as formic acid cyanomethyl ester, is a specialized liquid formylating reagent valued in organic synthesis for its chemoselective properties . With the CAS RN 150760-95-5 and a molecular formula of C₃H₃NO₂ (MW = 85.06), it is characterized as a colorless to almost colorless clear liquid . It has a boiling point of 64 °C at 12 mmHg, a specific gravity of 1.19, and a refractive index of 1.41 . This reagent is provided with a high purity of >98.0% (GC) . In a research context, compounds like this compound are explored for applications such as designing functional electrolytes, where certain formate esters serve as solid electrolyte interphase (SEI) forming additives . As a handling note, it is a combustible liquid and should be used with appropriate safety measures, including wearing protective equipment and using only in well-ventilated areas . It is recommended to store it in a cool, dark place at room temperature . This compound is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3NO2 B125958 Cyanomethyl formate CAS No. 150760-95-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyanomethyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3NO2/c4-1-2-6-3-5/h3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLAEHBSVFWEHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400831
Record name Cyanomethyl formate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150760-95-5
Record name Cyanomethyl formate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Formyloxy)acetonitrile
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Theoretical and Computational Chemistry of Cyanomethyl Formate

Quantum Chemical Investigations of Electronic Structure and Conformation

Quantum chemical methods have been extensively applied to elucidate the electronic structure and conformational landscape of cyanomethyl formate (B1220265). These calculations have been pivotal in identifying stable conformers and predicting their spectroscopic properties.

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, have been instrumental in characterizing the conformers of cyanomethyl formate. Studies using Restricted Hartree-Fock (RHF) and Møller-Plesset perturbation theory (MP2) have identified two stable minimum-energy conformations, denoted as Z,ap and Z,sc. acs.org

The Z configuration refers to the arrangement around the O=C-O-C bond, where the C-O-C-C dihedral angle is approximately 180°. The second descriptor, ap (antiperiplanar) or sc (synclinal), refers to the orientation of the cyanomethyl group relative to the formate group.

The relative stability of these conformers is highly sensitive to the level of theory and the basis set employed. Hartree-Fock calculations using a 6-311G** basis set predict the Z,ap conformer to be the most stable, with the Z,sc conformer being 2.1 kJ mol⁻¹ less favorable. acs.org However, when electron correlation is included at the MP2 level with the same basis set, the two conformers are found to have nearly identical energies, suggesting they are equally populated at all temperatures. acs.org This highlights the critical role of electron correlation in accurately describing the subtle energy differences between the conformers.

Table 1: Calculated Relative Energies of this compound Conformers
Level of Theory/Basis SetConformerRelative Energy (kJ mol⁻¹)
RHF/6-311G Z,ap0.0
Z,sc2.1
MP2/6-311GZ,ap0.0
Z,sc0.0
Data sourced from ab initio calculations reported in scientific literature. acs.org

While high-level ab initio methods like CCSD and MP2 have been prominently featured in the literature for this compound, Density Functional Theory (DFT) offers a computationally efficient alternative for studying molecular systems. nih.gov DFT methods, such as those employing the B3LYP functional, are widely used for geometry optimizations and energy calculations of different conformers. cam.ac.uk For this compound, the primary research has focused on ab initio and spectroscopic methods, which have provided detailed energetic data. For instance, experimental relative intensity measurements from rotational spectroscopy determined that the main conformer (denoted Conformer I, corresponding to Z,ap) has an energy 1.4(6) kJ/mol lower than the second conformer (Conformer II, or Z,sc). researchgate.netnih.govacs.org This experimental finding provides a crucial benchmark for all computational methods, including any future DFT studies on the conformational energetics of this molecule.

The Born-Oppenheimer approximation, which allows for the separation of nuclear and electronic motion, is a foundational concept in computational chemistry for determining equilibrium molecular structures. acs.org For this compound, high-level quantum chemical calculations have been employed to predict its equilibrium geometry. Specifically, calculations at the CCSD/cc-pVQZ level of theory are reported to yield structures that are very close to the true Born-Oppenheimer equilibrium structures for the two main conformers. researchgate.netnih.govacs.org

Theoretical calculations also provide predictions for vibrational-rotational interaction constants, which describe the coupling between a molecule's vibrational and rotational motions. However, the accuracy of these predictions can be method-dependent. For this compound, it was found that predictions of several vibration-rotation interaction constants at the MP2/cc-pVTZ level were generally rather inaccurate when compared to experimentally derived values. researchgate.netnih.govacs.org This underscores the challenge in computationally predicting these subtle spectroscopic parameters with high precision.

Table 2: Selected Calculated Geometrical Parameters for this compound Conformers (MP2/6-311G )
ParameterZ,ap ConformerZ,sc Conformer
Bond Lengths (pm)
C=O121.6121.6
C-O (ester)134.4134.7
O-CH₂143.1142.4
Bond Angles (deg)
O=C-O126.1126.0
C-O-C116.1117.0
O-C-C106.8110.8
Data represents calculated equilibrium structures. acs.org

Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which aids in the assignment and interpretation of experimental spectra. For this compound, theoretical calculations have been vital in analyzing its rotational and infrared spectra.

Rotational Spectroscopy: A large number of rotational transitions for both the Z,ap and Z,sc conformers have been assigned based on theoretical predictions. researchgate.netnih.govacs.org The calculated rotational constants from methods like CCSD/cc-pVQZ show good agreement with experimental values, enabling the confident assignment of the complex microwave spectrum. These accurate spectroscopic constants are crucial for predicting transition frequencies beyond the measured spectral range, which is particularly important for radioastronomical searches. researchgate.netnih.govacs.org

Table 3: Experimental and Calculated Rotational Constants for this compound (MHz)
ConstantConformer I (Z,ap) - ExperimentalConformer I (Z,ap) - Calculated (CCSD)Conformer II (Z,sc) - ExperimentalConformer II (Z,sc) - Calculated (CCSD)
A9605.9596736475.256500
B2061.0820562589.652582
C1753.8617461960.011951
Calculated values provide a benchmark for experimental assignments. researchgate.netnih.gov

Infrared Spectroscopy: Ab initio calculations have been used to predict the vibrational frequencies of this compound. These predictions were essential for assigning peaks observed in matrix isolation infrared spectroscopy experiments. For example, doublet peaks observed for the carbonyl (C=O) and asymmetric C-O-C stretching modes were attributed to the presence of both the Z,ap and Z,sc conformers, an assignment confirmed by the good agreement between the observed and calculated frequency values. acs.org

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for Key Stretching Modes
Vibrational ModeConformerExperimental (Argon Matrix)Calculated (MP2/6-311G**)
Carbonyl Stretch (ν C=O)Z,ap17601774
Z,sc17631776
Asymmetric C-O-C StretchZ,ap11631150
Z,sc11381121
Theoretical values are scaled. Data sourced from matrix isolation IR and ab initio studies. acs.org

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity. nih.govresearchgate.net The energy of the HOMO is related to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. scispace.com

From these orbital energies, various global reactivity descriptors can be calculated. These parameters, derived within the framework of conceptual DFT, help quantify and predict the reactive behavior of a molecule. While specific HOMO-LUMO energy values for this compound are not detailed in the primary literature found, such analyses are a standard component of computational characterization, providing insights into potential reaction pathways and sites of electrophilic or nucleophilic attack. scispace.com

Conformational Analysis and Rotamerization Dynamics

The conformational flexibility of this compound is primarily governed by rotation around two key single bonds: the C(O)-O bond (torsional angle τ₁) and the O-CH₂ bond (torsional angle τ₂). Computational studies have mapped the potential energy surface of the molecule to understand the dynamics of interconversion between its different forms.

The two stable conformers, Z,ap and Z,sc, are separated by a very low energy barrier. Ab initio calculations at the MP2 level predict this barrier to be only 2.6 kJ mol⁻¹. acs.org This low barrier suggests that rapid thermal equilibrium between these two species occurs, even at the low temperatures used in matrix isolation experiments. acs.org

In addition to the stable Z conformers, higher-energy E conformers (where the C-O-C-C dihedral angle is approximately 0°) can exist. The barrier to internal rotation from the stable Z,ap form to the higher-energy E,sc conformation is calculated to be significantly larger, at 53.9 kJ mol⁻¹ (MP2/6-31G* + ZPE). acs.org This high barrier is sufficient to prevent spontaneous thermal rotamerization under normal conditions. However, interconversion can be induced by external energy. Studies have shown that UV irradiation at 248 nm can induce photorotamerization from the Z forms to the E,sc conformer, which can be observed in matrix isolation experiments. acs.org

Table 5: Calculated Energy Barriers for Rotamerization of this compound
ProcessBarrier Height (kJ mol⁻¹)Level of Theory
Z,ap ↔ Z,sc2.6MP2
Z,ap → E,sc53.9MP2/6-31G* + ZPE
Data from computational studies on the potential energy surface. acs.org

Characterization of Stable Conformers (e.g., Z,ap, Z,sc, E,sc)

This compound exhibits conformational isomerism arising from rotation around its two C–O single bonds. Theoretical calculations and spectroscopic experiments have identified three key conformers, designated as Z,ap, Z,sc, and E,sc. acs.orgacs.org

Z,ap and Z,sc Conformers: Ab initio calculations consistently indicate the existence of two stable, low-energy conformers: Z,ap and Z,sc. acs.orgacs.org In both of these "Z" forms, the carbonyl C=O bond and the C-O single bond of the formate group are syn-periplanar (cis). The distinction between them lies in the orientation of the cyanomethyl group. The existence of both the Z,ap and Z,sc conformers was experimentally confirmed through matrix isolation infrared studies in argon, where the presence of two distinct peaks in the carbonyl and asymmetric C−O−C stretching regions immediately after deposition pointed to a mixture of at least two conformers. acs.org Rotational spectroscopy has also identified two conformers, denoted I and II, which correspond to the Z,ap and Z,sc structures. acs.orgnih.gov Conformer I (Z,ap) possesses a plane of symmetry, while in conformer II (Z,sc), the cyanomethyl group is rotated out of this plane by approximately 80.3°. acs.orgnih.govresearchgate.net

E,sc Conformer: A third, higher-energy conformer, E,sc, has been identified computationally. acs.orgacs.org In this "E" form, the carbonyl C=O bond and the C-O single bond are anti-periplanar (trans). This conformer is not typically observed under thermal equilibrium conditions but is a significant product of UV-induced isomerization. acs.org

Energy Differences and Potential Energy Barriers Between Conformers

The relative stability of the conformers and the energy required to interconvert them have been quantified through both computational and experimental methods.

The energy difference between the two stable conformers, Z,ap and Z,sc, is very small. acs.org Theoretical calculations show that the relative stability is dependent on the level of theory used; some calculations slightly favor the Z,ap conformer by 0.2–2.1 kJ/mol, while others using the 6-311G** basis set with correlated wave functions indicate they have equal energy. acs.orgacs.org Experimental measurements based on rotational spectra determined that the Z,ap conformer (denoted as I) is more stable than the Z,sc conformer (denoted as II) by 1.4(6) kJ/mol. nih.govresearchgate.net

The potential energy barrier for the thermal interconversion between the Z,ap and Z,sc forms is low, with calculated values of 2.6 kJ/mol (at the MP2/6-31G* level) or 3.7 kJ/mol (RHF/6-31G*). acs.orgacs.org This low barrier allows for thermal equilibrium between these two conformers, even at the low temperatures used in matrix isolation experiments. acs.org

The E,sc conformer is significantly less stable. The energy barrier to convert from the stable Z,ap form to the E,sc form is substantial. acs.org Conversely, the barrier for the reverse process (E,sc → Z,ap) is calculated to be 29 kJ/mol, which is large enough to make the E,sc conformer thermally stable at temperatures below 60 K. acs.org

Conformational ProcessParameterCalculated/Measured Value (kJ/mol)Method
Energy Difference (ΔE)ΔE (Z,sc - Z,ap)0.2 - 2.1Ab initio calculations acs.org
ΔE (Z,sc - Z,ap)0.0MP2/6-311G** acs.org
ΔE (Conformer II - Conformer I)1.4 (±0.6)Relative intensity measurements nih.govresearchgate.net
Potential Energy BarrierBarrier (Z,ap ↔ Z,sc)2.6MP2/6-31G acs.orgacs.org
Barrier (Z,ap ↔ Z,sc)3.7RHF/6-31G acs.orgacs.org
Barrier (E,sc → Z,ap)29Calculation acs.org

UV-Induced Rotamerization Mechanisms

Ultraviolet radiation can provide the necessary energy to overcome the higher potential energy barriers and induce conformational changes that are not accessible thermally. For this compound, UV irradiation triggers a specific rotamerization process.

When isolated in an argon matrix, both the Z,ap and Z,sc conformers are converted into the higher-energy E,sc conformer upon irradiation with UV light at a wavelength of 248 nm. acs.orgacs.org The E,sc conformer is the primary product of this isomerization, a fact established through ab initio calculations and by analyzing the resulting changes in the infrared spectrum, particularly in the carbonyl (C=O) and C−O−C stretching regions. acs.org

Prolonged irradiation at the same 248 nm wavelength, however, leads to the subsequent decomposition of the newly formed E,sc conformer. acs.org This decomposition yields stable products, including a 1:1 hydrogen-bonded complex of carbon monoxide (CO) and cyanomethanol. acs.org

Thermal Interconversion of Conformers in Matrix Environments

The behavior of this compound conformers in cryogenic matrix environments provides insight into the low-energy thermal processes that govern their populations. It has been observed that the Z,ap and Z,sc conformers can interconvert thermally within an argon matrix. acs.orgacs.org This observation is in agreement with the low calculated potential energy barrier (2.6–3.7 kJ/mol) that separates these two stable forms. acs.orgacs.org This low barrier means that a thermal equilibrium can be established between the Z,ap and Z,sc populations even at cryogenic temperatures. acs.org

In contrast, the E,sc conformer, once formed via UV irradiation, does not readily convert back to the more stable Z forms thermally at low temperatures. The calculated reverse barrier of 29 kJ/mol is sufficiently high to trap the E,sc conformer in the matrix at temperatures below 60 K. acs.org

Advanced Synthetic Methodologies Involving Cyanomethyl Formate

Synthesis of Cyanomethyl Formate (B1220265) and its Derivatives

Cyanomethyl formate is a valuable reagent in organic synthesis, and its preparation has been optimized for accessibility and yield. The compound is typically synthesized from readily available starting materials. An established procedure involves the reaction of chloroacetonitrile (B46850) with potassium formate. tandfonline.com

A modified and effective method for this synthesis involves heating a suspension of potassium formate in anhydrous sulfolane (B150427) (tetrahydrothiophene 1,1-dioxide) with chloroacetonitrile. tandfonline.comguidechem.com The reaction is generally conducted at a temperature of 100°C for approximately 4 hours. guidechem.com This process has been reported to produce this compound in yields of about 76%. guidechem.com The addition of potassium iodide (KI) can be used as a reagent in this synthesis. guidechem.com

Table 1: Optimized Synthesis of this compound

Reactants Reagents/Solvents Conditions Yield
Chloroacetonitrile, Potassium formate Sulfolane (anhydrous) 100°C, 4 hours ~76% guidechem.com

The core structure of this compound has inspired the development of various analogues and related compounds where either the formate or the cyanomethyl moiety is altered.

Alkyl Cyanoformates : Analogues such as methyl cyanoformate, commonly known as Mander's reagent, and ethyl cyanoformate are significant reagents in their own right. researchgate.netresearchgate.net These compounds are widely used for the synthesis of β-keto esters through the acylation of ketones and related carbon acids. researchgate.netresearchgate.net Ethyl cyanoformate has also been utilized in copper(I)-catalyzed [3+2] dipolar cycloadditions with organoazides to form 1,5-disubstituted tetrazoles. researchgate.net

Cyanomethyl Thioesters : Replacing the oxygen atom of the ester group with sulfur leads to cyanomethyl thioesters. These can be synthesized from carboxylic acids using bench-stable isothiouronium salts. acs.org This method provides a route to thioesters that avoids the use of unstable and odorous thiocarboxylic acids or thiols. acs.org

Complex Cyanomethyl Derivatives : The cyanomethyl group can be incorporated into more complex molecular frameworks. For instance, indanes bearing substituted cyanomethyl groups at the C2 position have been synthesized via Palladium-catalyzed coupling reactions. nih.gov These reactions couple 2-allylphenyl triflate derivatives with various alkyl nitriles, demonstrating a method to construct intricate cyclic structures containing the cyanomethyl functional group. nih.gov

While the synthesis of this compound is relatively straightforward, certain challenges exist, primarily related to the purity of the final product. The primary purification method recommended for this compound is fractional distillation. guidechem.comchemicalbook.com For achieving high purity, a subsequent redistillation of the middle fraction is advised. guidechem.comchemicalbook.com This ensures the removal of unreacted starting materials and any potential side products, yielding a reagent suitable for sensitive synthetic applications.

This compound as a Formylating Agent in Organic Synthesis

This compound has emerged as a convenient and efficient reagent for the introduction of a formyl group onto various nucleophiles under mild conditions. tandfonline.com It serves as an effective alternative to other formylating agents that may be thermally unstable or produce undesirable by-products. tandfonline.com

This compound is highly effective for the N-formylation of both primary and secondary amines. The reactions proceed under neutral conditions and typically at room temperature, affording the corresponding formamides in moderate to high yields. tandfonline.com This method has been successfully applied to a range of substrates, including amino acid esters, where formylation occurs without loss of optical purity. nih.gov A notable feature is its chemoselectivity; for instance, in the case of ethanolamine (B43304), only the amino group is formylated, leaving the hydroxyl group intact. tandfonline.com However, for less reactive amines, such as nitroanilines, the addition of a catalytic amount of imidazole (B134444) and heating may be necessary to achieve good yields. tandfonline.com

Table 2: N-Formylation of Various Amines using this compound

Amine Substrate Conditions Product Yield (%)
Aniline Ambient Temperature, 6h Formanilide 82 tandfonline.com
Dibenzylamine Ambient Temperature, 24h N,N-Dibenzylformamide 95 tandfonline.com
Ethanolamine Ambient Temperature, 4h N-(2-Hydroxyethyl)formamide 80 tandfonline.com

The utility of this compound extends to the O-formylation of primary and secondary alcohols, although the reaction conditions differ slightly from N-formylation. tandfonline.com The O-formylation of alcohols requires the presence of a catalytic amount of imidazole to proceed efficiently. tandfonline.com The reactions can be carried out at ambient temperature over several days or accelerated by heating to around 70°C, which reduces the reaction time to a few hours. tandfonline.com This method provides the corresponding alkyl formates in yields up to 93%. tandfonline.com The formylation of tertiary alcohols, such as t-butanol, is significantly slower under these conditions. tandfonline.com

Table 3: O-Formylation of Alcohols using this compound with Catalytic Imidazole

Alcohol Substrate Conditions Product Yield (%)
Benzyl (B1604629) alcohol Ambient Temperature, 4d Benzyl formate 93 tandfonline.com
n-Butanol Ambient Temperature, 1d n-Butyl formate 85 tandfonline.com
Cyclohexanol 70°C, 6h Cyclohexyl formate 87 tandfonline.com

Formylation of Nitroanilines

This compound serves as an effective formylating agent for a variety of amines. However, the reactivity of the amine substrate plays a crucial role in determining the reaction conditions. While many aliphatic and aromatic amines undergo formylation at room temperature, less reactive substrates, such as nitroanilines, require more forcing conditions. The electron-withdrawing nature of the nitro group deactivates the amino group, making it less nucleophilic and thus slowing the rate of formylation. tandfonline.com

Research has shown that the formylation of nitroanilines using this compound does not proceed efficiently at ambient temperatures. To achieve successful conversion, the reaction requires both thermal energy and the presence of a catalyst. Specifically, the reaction is conducted at elevated temperatures, such as 75°C, in the presence of a catalytic quantity of imidazole. tandfonline.com Under these conditions, nitroanilines can be converted to their corresponding formamides in moderate to good yields. tandfonline.com

For instance, the imidazole-catalyzed formylation of 3-nitroaniline (B104315) and 4-nitroaniline (B120555) at 75°C furnishes the desired N-formyl products in yields of 60% to 69%. tandfonline.com This demonstrates a practical extension of this compound's utility to include less reactive aromatic amines, contingent upon the use of a suitable catalyst and higher temperatures.

Chemoselective Formylation Reactions (e.g., Ethanolamine)

A significant advantage of this compound as a formylating agent is its ability to facilitate chemoselective reactions under mild, neutral conditions. This is particularly valuable in substrates containing multiple reactive functional groups. A prime example of this selectivity is the formylation of ethanolamine, which possesses both a primary amino group and a primary hydroxyl group. tandfonline.com

Due to the higher nucleophilicity of the amino group compared to the hydroxyl group, this compound selectively reacts at the nitrogen atom. When ethanolamine is treated with this compound, the reaction yields exclusively the N-formylated product (N-(2-hydroxyethyl)formamide). tandfonline.com The hydroxyl group remains unreacted, demonstrating the high degree of chemoselectivity of the reagent. This selective N-formylation is achieved at room temperature and without the need for a catalyst, highlighting the gentle nature of this protocol. tandfonline.com

Catalytic Aspects of this compound in Formylation Reactions

The formylation reactions involving this compound can be categorized based on their need for catalytic activation. For highly nucleophilic substrates, such as most primary and secondary aliphatic amines, the reaction proceeds exothermically at room temperature without any catalyst. tandfonline.com However, for less reactive substrates, catalytic activation is essential for the reaction to proceed at a practical rate. tandfonline.com

The formylation of weakly nucleophilic substrates like alcohols and deactivated amines (e.g., nitroanilines) using this compound requires the addition of a catalyst. tandfonline.com Imidazole has been identified as an effective catalyst for these transformations. It is proposed to function as a nucleophilic catalyst, where it first reacts with this compound to generate a highly reactive N-formylimidazolium intermediate. This intermediate is a much more potent formylating agent than this compound itself, enabling the formylation of otherwise unreactive hydroxyl and deactivated amino groups. The use of only a catalytic amount of imidazole is sufficient to drive the reaction to completion. tandfonline.com

This catalytic approach broadens the applicability of this compound, allowing it to be used for a wider range of substrates, including the O-formylation of primary and secondary alcohols, which only succeeds in the presence of catalytic imidazole. tandfonline.com

Cyanomethylation Reactions and Mechanistic Studies

Cyanomethylation, the introduction of a cyanomethyl group (–CH₂CN), is a valuable transformation in organic synthesis as the resulting nitrile functionality can be converted into various other groups, including primary amines, carboxylic acids, and ketones. nih.gov While this compound is a premier formylating agent, its direct application as a cyanomethylating agent is not widely documented. The field of cyanomethylation typically relies on other sources for the cyanomethyl moiety, such as acetonitrile (B52724), bromoacetonitrile, or diazoacetonitrile. nih.gov

Transition Metal-Catalyzed Cyanomethylation (e.g., Cu, Fe, Ni)

Transition metal catalysis is a powerful strategy for C-H functionalization, including cyanomethylation. Various catalysts based on copper, iron, and nickel have been developed for these reactions, which typically utilize acetonitrile as the cyanomethyl source. nih.govencyclopedia.pub For example, iron-catalyzed methods can achieve the cyanomethylation of N-aryltetrahydroisoquinolines. In a proposed mechanism, an oxidant like di-tert-butyl peroxide (DTBP) interacts with the iron catalyst to form a tert-butoxy (B1229062) radical. This radical abstracts a hydrogen atom from acetonitrile to generate the key cyanomethyl radical (•CH₂CN). encyclopedia.pub This radical can then engage with the substrate in a process mediated by the metal catalyst to yield the final product. encyclopedia.pub Copper-catalyzed systems have also been extensively studied for similar transformations. researchgate.net

Metal-Free Catalyzed Direct Cyanomethylation of C-H Bonds

Increasingly, metal-free methods for direct C-H cyanomethylation have been developed to avoid the cost and potential toxicity of transition metals. nih.gov These reactions often proceed via a radical mechanism, using an inexpensive cyanomethyl source like acetonitrile in the presence of a radical initiator. nih.govnih.gov

A common strategy involves the thermal decomposition of an initiator, such as tert-butyl peroxybenzoate (TBPB), to generate tert-butoxy and benzoyloxy radicals. nih.govencyclopedia.pub These highly reactive radicals abstract a hydrogen atom from acetonitrile, which is often used as the solvent, to produce the cyanomethyl radical. nih.gov This radical then adds to the substrate, such as an alkene or an aromatic system, to form a new C-C bond. frontiersin.org Subsequent steps involving oxidation and deprotonation lead to the final cyanomethylated product. nih.govfrontiersin.org Such methods have been successfully applied to a range of substrates, including the synthesis of 3-cyanomethylated coumarins from aryl alkynoates. nih.gov

Radical Cyanomethylation Mechanisms

The central feature of many cyanomethylation reactions is the generation and subsequent reaction of the cyanomethyl radical (•CH₂CN). A prevalent mechanism for its formation involves the homolytic cleavage of a C-H bond in acetonitrile. This is typically initiated by a more reactive radical species generated from an oxidant or initiator like TBPB or DTBP. nih.govencyclopedia.pub Computational studies have shown that the tert-butoxy radical is particularly effective at abstracting a hydrogen from acetonitrile to form the cyanomethyl radical and tert-butanol. nih.gov

Once formed, the electrophilic cyanomethyl radical can attack electron-rich species such as alkenes or arenes. nih.gov This addition creates a new radical intermediate, which is then typically oxidized in a subsequent step to a carbocation, followed by deprotonation to furnish the final product. encyclopedia.pub

While the aforementioned mechanisms rely on acetonitrile, it is chemically plausible that this compound could also serve as a precursor to the cyanomethyl radical under appropriate conditions. This would likely occur via the homolytic cleavage (homolysis) of the O–CH₂CN bond. pressbooks.puballen.in Homolysis is a bond-breaking event where the two electrons of a covalent bond are distributed evenly between the two resulting fragments, creating two radicals. pressbooks.puballen.in This process typically requires an input of energy, such as heat or UV light. pressbooks.pub In the case of this compound (HCOO–CH₂CN), homolytic cleavage would theoretically yield a formyloxy radical (HCOO•) and the desired cyanomethyl radical (•CH₂CN), which could then participate in cyanomethylation reactions.

Electrogenerated Cyanomethyl Anion in Synthesis

The electrochemical generation of the cyanomethyl anion (⁻CH₂CN), or cyanomethanide, represents a significant advancement in organic synthesis, offering a milder and more controlled alternative to traditional methods that often require strong, hazardous bases. ingentaconnect.combenthamdirect.com This methodology involves the cathodic reduction of acetonitrile (CH₃CN) in the presence of a tetraalkylammonium salt as a supporting electrolyte. nih.govresearchgate.net The process can be carried out under simple, constant-current electrolysis conditions, allowing the quantity of the base generated to be precisely managed by controlling the amount of electrical charge passed. nih.govresearchgate.net

A key advantage of this electrochemical approach is the nature of the resulting anion. The tetraalkylammonium counterion (R₄N⁺) has a low charge density and interacts very weakly with the cyanomethyl anion. nih.gov This results in a "naked" and highly reactive anion that can function effectively as both a strong base and a nucleophile. nih.gov Its behavior is dictated by the other species present in the reaction mixture. In the presence of a weak acid, it primarily acts as a base, deprotonating the substrate and converting itself into an acetonitrile molecule, thereby generating no byproducts. nih.govresearchgate.net When an electrophile is the reaction partner, the cyanomethyl anion exhibits its nucleophilic character, leading to cyanomethylation reactions. nih.gov

Researchers have successfully utilized the electrogenerated cyanomethyl anion in a variety of base-induced reactions. These include the synthesis of β-lactam rings, the selective alkylation of difunctional compounds, and the insertion of carbon dioxide into amines and amino alcohols to produce carbamates and chiral oxazolidin-2-ones. ingentaconnect.comnih.gov This latter application, using a CH₂CN⁻/CO₂ combination, serves as a novel and safer carboxylating reagent system. ingentaconnect.combenthamdirect.com

To further enhance the stability of the anion and prevent dimerization into 3-aminocrotononitrile, an alternative setup employs a sacrificial magnesium anode in an undivided cell. nih.gov This leads to the formation of a Grignard-type reagent, Mg(CH₂CN)₂, which effectively stabilizes the cyanomethyl anion. nih.gov

ParameterDescriptionSignificance
Generation MethodCathodic reduction of acetonitrile with a tetraalkylammonium salt. nih.govresearchgate.netAllows for precise control over the amount of base generated and avoids hazardous chemical reagents. ingentaconnect.comnih.gov
Key ReactivityActs as a strong, "naked" base or as a nucleophile depending on the substrate. nih.govHigh reactivity due to weak interaction with the tetraalkylammonium counterion. nih.gov
Primary ApplicationsBase-induced reactions (e.g., β-lactam synthesis), cyanomethylation, carboxylation reactions with CO₂. ingentaconnect.comnih.govresearchgate.netEnables syntheses under mild conditions without the need for toxic reagents like phosgene. ingentaconnect.com
Stabilization TechniqueUse of a sacrificial magnesium anode to form Mg(CH₂CN)₂. nih.govPrevents dimerization of the anion, improving the efficiency of the desired reaction. nih.gov

Formation and Reactivity of Palladium-Cyanomethyl Complexes

The formation of palladium-cyanomethyl complexes highlights a fascinating aspect of organometallic chemistry, where the coordination of a simple solvent molecule like acetonitrile to a metal center dramatically alters its chemical properties. chemrxiv.orgchemrxiv.org Research has shown that square-planar palladium(II) phosphine (B1218219) complexes can react with acetonitrile, the solvent, to form palladium-cyanomethyl complexes under unexpectedly mild conditions. chemrxiv.org

Specifically, the reaction of a palladium-triphosphine complex, such as [Pd(triphos)(PPh₃)]²⁺, with weak bases like guanidine (B92328) or phosphazene bases in acetonitrile leads to the deprotonation of a coordinated acetonitrile molecule and the formation of the cyanomethyl complex [Pd(triphos)(CH₂CN)]⁺. chemrxiv.orgresearchgate.net This reaction is noteworthy because the bases used are not strong enough to deprotonate free acetonitrile, which has a pKa of approximately 31.3. ingentaconnect.comchemrxiv.org The coordination to the cationic palladium(II) center results in a significant acidification of the acetonitrile's C-H bonds, lowering its pKa by at least 8 units to an estimated value of around 25. chemrxiv.orgchemrxiv.org This acidification is a general phenomenon for such square-planar Pd(II) phosphine complexes. chemrxiv.org

X-ray crystallography of these palladium-cyanomethyl complexes reveals a distorted square planar geometry. chemrxiv.orgchemrxiv.org A key structural feature is the significant trans influence exerted by the cyanomethyl (CH₂CN) ligand. chemrxiv.org This influence is considerably greater than that of halide ligands in analogous complexes, indicating a strong electronic effect of the cyanomethyl group on the bond opposite to it. chemrxiv.orgchemrxiv.org

While metal-cyanomethyl complexes are fundamental organometallic species and can act as nucleophiles in carbon-carbon bond-forming reactions, their synthetic utility has been somewhat limited by the challenges associated with their formation via direct C-H bond cleavage. chemrxiv.org The discovery that they can be generated under mild conditions by leveraging the acidity enhancement of coordinated acetonitrile opens new avenues for their application in catalysis and organic synthesis. chemrxiv.orgresearchgate.net

Complex TypeFormation ConditionsKey Structural FeatureSignificance of Finding
[Pd(triphos)(CH₂CN)]⁺ chemrxiv.orgresearchgate.netReaction of [Pd(triphos)(PPh₃)]²⁺ with weak bases (guanidine, phosphazene) in acetonitrile. chemrxiv.orgDistorted square planar geometry; strong trans influence from the CH₂CN ligand. chemrxiv.orgchemrxiv.orgDemonstrates dramatic acidification of acetonitrile upon coordination to Pd(II), enabling deprotonation under mild conditions. chemrxiv.org
Palladacycle from arylurea beilstein-journals.orgReaction of Pd(MeCN)₄₂ with arylurea at room temperature. beilstein-journals.orgSquare-planar geometry around the Palladium atom with arylurea and acetonitrile molecules. beilstein-journals.orgFacile formation supports the intermediacy of palladacycles in C-H activation catalytic cycles. beilstein-journals.org

Spectroscopic and Analytical Characterization Techniques for Research on Cyanomethyl Formate

Rotational Spectroscopy and Microwave Studies

Rotational spectroscopy has been a pivotal technique for characterizing the gas-phase structure of cyanomethyl formate (B1220265). By analyzing the absorption of microwave radiation, researchers can determine the moments of inertia and, consequently, the precise geometric structure of the molecule's different conformers.

The rotational spectrum of cyanomethyl formate, recorded in the 12–123 GHz spectral range, revealed the presence of two distinct conformers, designated as Conformer I and Conformer II. nih.govresearchgate.netacs.org A multitude of rotational transitions were assigned for the ground and vibrationally excited states of both forms, allowing for the determination of highly accurate spectroscopic constants. nih.govacs.org

Conformer I possesses a plane of symmetry, with two hydrogen atoms of the cyanomethyl group located out of this plane. nih.govresearchgate.net In contrast, Conformer II is characterized by the cyanomethyl group being rotated approximately 80.3° out of this plane. nih.govacs.orgacs.org The precise spectroscopic constants derived from these spectra are crucial for accurately describing the rotational energy levels of each conformer.

Table 1: Spectroscopic Constants for this compound Conformers

Parameter Conformer I Conformer II
A / MHz 9205.859 6393.315
B / MHz 2004.819 2439.421
C / MHz 1693.393 1968.174

Note: The table presents the primary rotational constants. A full analysis includes various centrifugal distortion constants for a precise fit.

Rotational spectroscopy is not only capable of identifying different conformers but also of determining their relative energies and abundances in the gas phase. Through relative intensity measurements of the spectral lines corresponding to each rotamer, it was determined that Conformer I is the lower energy state. nih.govresearchgate.net The energy difference between the two forms was quantified, with Conformer I being more stable than Conformer II by 1.4(6) kJ/mol. nih.govacs.orgacs.org This energy difference dictates the relative population of the two conformers at a given temperature.

The accurate spectroscopic constants obtained from laboratory microwave studies are indispensable for astrophysical searches. nih.gov These constants allow for the prediction of rotational transition frequencies outside the experimentally measured range with a very high degree of precision. researchgate.netacs.org Radio telescopes, such as the Atacama Large Millimeter/submillimeter Array (ALMA), rely on such precise frequency predictions to identify molecules in the interstellar medium (ISM). acs.org this compound is considered a potential interstellar molecule, partly because its structural relative, methyl formate, is abundant in various interstellar environments and because cyanide-containing molecules are common in the universe. nih.govresearchgate.net The detailed spectral data provides the necessary "fingerprint" to search for this compound in star-forming regions and molecular clouds. unibo.it

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, particularly matrix isolation infrared spectroscopy, provides complementary information on the conformational landscape of this compound by probing its molecular vibrations.

Matrix isolation is an experimental technique where molecules are trapped in an inert, solid matrix (such as argon) at cryogenic temperatures. nih.gov This method prevents molecular rotation and intermolecular interactions, allowing for the study of the pure vibrational spectra of individual conformers. nih.gov

Infrared studies of this compound isolated in an argon matrix confirmed the existence of two stable conformers, identified as Z,ap and Z,sc. acs.org Immediately after deposition, the spectrum displayed distinct pairs of peaks, notably in the carbonyl and asymmetric C−O−C stretching regions, which were attributed to the two different conformers. acs.orgacs.org This behavior, with doublets arising from different rotamers, is consistent with observations for related ester compounds. acs.org

Table 2: Key Infrared Peaks for this compound Conformers in Argon Matrix

Vibrational Mode Wavenumber (cm⁻¹) - Conformer 1 Wavenumber (cm⁻¹) - Conformer 2
Carbonyl (C=O) Stretch 1763 1760

| Asymmetric C−O−C Stretch | 1163 | 1138 |

The conformers of this compound isolated in an argon matrix exhibit distinct photochemical behavior when exposed to ultraviolet (UV) radiation. acs.org Irradiation with UV light at a wavelength of 248 nm was found to induce a conformer interconversion process. acs.org Specifically, both the initial Z,ap and Z,sc conformers were observed to convert into a third, higher-energy conformer, identified as E,sc. acs.orgacs.org This isomerization was identified by analyzing the changes in the vibrational spectra, particularly in the C=O and C−O−C stretching regions. acs.org

Upon prolonged UV irradiation at the same wavelength, the newly formed E,sc conformer undergoes decomposition. acs.org The stable end products of this decomposition process include a hydrogen-bonded 1:1 complex of carbon monoxide and cyanomethanol. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, including this compound and its derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of atoms, and the connectivity between them.

The structure of any derivative of this compound can be confirmed using ¹H and ¹³C NMR spectroscopy. Each unique proton and carbon atom in a molecule produces a distinct signal (resonance) in the NMR spectrum, characterized by its chemical shift (δ), integration (for ¹H), and multiplicity (splitting pattern for ¹H).

Research Findings:

¹H NMR: In a hypothetical derivative of this compound, the formyl proton (-OCHO) would typically appear as a singlet in the downfield region of the spectrum. The protons of the cyanomethyl group (-CH₂CN) would also exhibit a characteristic chemical shift, and their signal could be split if coupled to adjacent, non-equivalent protons. The exact chemical shifts provide clues about the electronic environment of the protons.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. irisotope.com The carbonyl carbon of the formate group is typically found far downfield (e.g., ~160-170 ppm). The carbon of the nitrile group (-CN) also has a characteristic chemical shift, usually in the range of 115-125 ppm. The methylene carbon (-CH₂-) would appear at a higher field. The number of distinct signals in the ¹³C spectrum indicates the number of unique carbon atoms in the molecule, which is useful for assessing molecular symmetry. youtube.com

While specific spectral data for a wide range of this compound derivatives are not extensively documented in readily available literature, the fundamental principles of NMR analysis allow for the structural determination of any such newly synthesized compound.

Functional GroupNucleusTypical Chemical Shift (δ) Range (ppm)Expected Multiplicity (in this compound)
Formyl (HCOO-)¹H8.0 - 8.5Singlet
Methylene (-CH₂-)¹H4.5 - 5.0Singlet
Formyl Carbonyl (C =O)¹³C160 - 170N/A
Nitrile (-C N)¹³C115 - 125N/A
Methylene (-C H₂-)¹³C50 - 60N/A

Note: The chemical shifts are approximate and can vary depending on the solvent and the specific structure of the derivative.

NMR spectroscopy is a powerful tool for investigating reaction mechanisms, including formylation reactions where this compound could act as a formylating agent. By monitoring the reaction mixture directly in the NMR tube over time (in situ NMR), researchers can identify and characterize transient intermediates, track the consumption of reactants, and monitor the formation of products.

Research Findings:

Studies on various formylation and carbonylation reactions demonstrate the utility of NMR in elucidating complex mechanistic pathways. For instance, in ruthenium-catalyzed formylation of amines using methanol, NMR studies were used to propose a mechanism involving the coordination of methoxide, β-hydride elimination to form coordinated formaldehyde, and subsequent nucleophilic attack by the amine. In other studies of "CO-free" carbonylation reactions, in situ NMR spectroscopy was instrumental in identifying methyl formate as a key intermediate, contrary to previous hypotheses. This allowed for the development of a detailed kinetic model and the proposal of a new reaction mechanism involving Pd-hydride, Pd-formyl, and Pd-acyl species.

These examples highlight how NMR can provide crucial data for:

Identifying Intermediates: Detecting signals from species that exist only transiently during the reaction.

Kinetic Analysis: Quantifying the concentration of reactants, products, and intermediates over time to determine reaction rates and orders.

Structural Confirmation: Verifying the structure of all species present in the catalytic cycle.

Structure-Activity Relationship (SAR) by NMR is a prominent technique in fragment-based drug discovery for identifying and optimizing ligands that bind to biological targets like proteins. This method uses NMR to monitor the changes in a target protein's spectrum upon the addition of small molecules (fragments).

Research Findings:

The core principle of SAR by NMR involves recording a ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) spectrum of an isotope-labeled protein. This spectrum acts as a fingerprint, with each peak corresponding to a specific amide group in the protein backbone. When a small molecule binds to the protein, the chemical environment of nearby amino acid residues changes, causing their corresponding peaks in the HSQC spectrum to shift (a phenomenon known as chemical shift perturbation). mdpi.comresearchgate.net

By observing which peaks shift, researchers can:

Screen for Binding: Rapidly identify small molecules that bind to the target protein, even if the binding is weak. azolifesciences.com

Map the Binding Site: The residues showing the largest chemical shift perturbations are typically located at or near the binding site. mdpi.com

Guide Lead Optimization: By linking two different fragments that bind to adjacent sites, a new, more potent molecule can be designed. NMR can confirm that the linked molecule retains the desired binding mode. nih.gov

While no specific SAR by NMR studies involving this compound have been noted in the searched literature, this technique represents a powerful potential application for studying its interactions or the interactions of its derivatives with biological macromolecules.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, deduce its molecular formula, and gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a variation of mass spectrometry that measures mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental composition from its exact mass. measurlabs.com

Research Findings:

In the context of synthetic chemistry, HRMS is critical for confirming the identity of a newly synthesized product. nih.gov For example, after a reaction designed to produce a derivative of this compound, HRMS would be the definitive technique to confirm that the desired product has been formed.

The process involves:

Calculating the Theoretical Exact Mass: Based on the expected molecular formula of the product, the theoretical exact mass is calculated using the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N).

Measuring the Experimental Exact Mass: The synthesized product is analyzed by HRMS to obtain an experimental exact mass.

Comparison: If the experimental mass matches the theoretical mass within a very small tolerance (e.g., ±0.001 Da), it provides strong evidence for the proposed elemental composition, thereby confirming the identity of the product. nih.gov

HRMS is also invaluable for identifying unexpected products or impurities, as the exact mass can be used to generate a list of possible elemental formulas, aiding in the structure elucidation of unknown compounds. nih.gov

Advanced Applications and Emerging Research Frontiers

Astrochemical Significance and Interstellar Chemistry

Potential as an Interstellar Compound

Cyanomethyl formate (B1220265) (HCOOCH₂C≡N) is considered a potential interstellar molecule, a hypothesis based on the prevalence of its structural components in the universe. researchgate.netnih.gov Its congener, methyl formate (HCOOCH₃), is found in a variety of interstellar environments, and cyanide-containing molecules are also common in space. researchgate.netnih.gov

The rotational spectrum of cyanomethyl formate has been recorded, identifying two conformers. researchgate.netnih.gov Conformer I possesses a plane of symmetry with two out-of-plane hydrogen atoms in the cyanomethyl group, while in conformer II, the cyanomethyl group is rotated. researchgate.netnih.gov Conformer I is the more stable of the two, with a lower energy of 1.4(6) kJ/mol. researchgate.netnih.gov Detailed spectroscopic constants have been determined for both conformers in their ground and vibrationally excited states, which allows for precise predictions of transition frequencies. researchgate.netnih.gov

The related cyanomethyl radical (CH₂CN) has been identified in the interstellar medium, specifically in the molecular clouds TMC-1 and Sagittarius B2. astrochymist.orgnih.govnasa.gov Its abundance in TMC-1 is notably higher than that of methyl cyanide (CH₃CN). nih.gov The distribution of the cyanomethyl radical is similar to that of carbon-chain species like HC₃N and C₄H. nih.gov

Gas-Phase Reactions Relevant to Astrochemical Formation

The formation of complex organic molecules in the interstellar medium (ISM) is a complex process influenced by the harsh conditions of space, including low temperatures and densities. wikipedia.org Gas-phase reactions are a significant pathway for the synthesis of these molecules.

One proposed gas-phase reaction for the formation of this compound involves the reaction between methyl formate and the cyanomethyl radical (CH₂CN). researchgate.netnih.gov However, quantum chemical calculations have indicated that this reaction is not thermodynamically favored. researchgate.netnih.gov

A more promising gas-phase route to a related molecule, cyanoacetaldehyde (NC–CH₂CH═O), involves the barrierless reaction between the formyl (HCO) and cyanomethyl (CH₂CN) radicals. acs.orgresearchgate.netunipd.it This reaction is strongly exothermic and therefore thermodynamically favored under the conditions of the ISM. acs.orgresearchgate.net The primary products are the two conformers of cyanoacetaldehyde. acs.orgunipd.it

The cyanomethyl radical itself is abundant in certain interstellar environments and is thought to be formed from the reaction of CH₃⁺ with HCN, followed by the dissociative recombination of the resulting CH₃CNH⁺ ion. cambridge.org

Catalyzed Formation on Interstellar Particles

Given that some gas-phase reactions for the formation of this compound are not thermodynamically favorable, it is hypothesized that its formation could be catalyzed on the surfaces of interstellar dust grains. researchgate.netnih.govnasa.gov These grains can act as a "third body" to absorb the energy released during exothermic reactions and provide a surface where gas-phase species can accrete and react. nasa.govfrontiersin.org

The surfaces of dust grains can facilitate reactions that would otherwise have high activation barriers in the gas phase. frontiersin.orgacs.org For instance, the formation of cyanoacetaldehyde from cyanoacetylene (B89716) was proposed to occur via a catalytic process on a grain surface to overcome the high activation energy of the gas-phase reaction. unipd.it Similarly, reactions involving ions and neutral species on icy interstellar grains are being explored as efficient, barrierless pathways for the formation of complex organic molecule intermediates. acs.org Iron, a component of interstellar dust, can also act as a catalyst in certain reactions. nasa.gov The Center for Interstellar Catalysis is dedicated to investigating the role of dust grain surfaces as catalysts in the formation of complex organic molecules. leidenuniv.nl

Interstellar Chemistry of Cyanomethyl Radical and Anion

The cyanomethyl radical (CH₂CN) plays a significant role in interstellar chemistry. It has been detected in various molecular clouds, including TMC-1 and Sagittarius B2. nih.govnasa.gov Its abundance relative to H₂ in TMC-1 is estimated to be approximately 5 x 10⁻⁹. nih.govnasa.gov The cyanomethyl radical is a key intermediate in the formation of larger organic molecules. For example, the reaction between the cyanomethyl radical and the methyl radical (CH₃) can lead to the formation of ethyl cyanide (CH₃CH₂CN). cambridge.org

The cyanomethyl anion (CH₂CN⁻) has also been a subject of interest in astrochemistry. It has been suggested as a possible carrier of some of the unidentified diffuse interstellar bands. aanda.orgarxiv.orgnasa.govarxiv.org Quantum chemical calculations have been performed to predict the spectroscopic properties of the cyanomethyl anion and its deuterated forms to aid in their potential detection. aanda.orgarxiv.orgnasa.gov These calculations indicate that the singlet spin state is the most stable form of the cyanomethyl anion. aanda.orgarxiv.org Chemical models predict that deuterated forms of the cyanomethyl anion could be reasonably abundant in dense molecular clouds. aanda.orgarxiv.org

Role in Pharmaceutical Research and Drug Discovery

Cyanomethyl Group as a Structural Unit in Pharmaceuticals

The cyanomethyl group (–CH₂CN) is a valuable structural motif in the design and discovery of new pharmaceutical agents. taylorandfrancis.com Its incorporation into a molecule can influence its chemical reactivity and pharmacological properties. cymitquimica.com The nitrile functionality within the cyanomethyl group can participate in hydrogen bonding, which can contribute to the binding affinity of a drug to its biological target. nih.gov

The cyanomethyl group is found in a number of approved drugs and investigational compounds. nih.gov For example, Dienogest, a synthetic progestin, features a cyanomethyl group at the C-17 position, which is thought to reduce liver toxicity compared to other derivatives. taylorandfrancis.comnih.gov The cyanomethyl group is also a component of more complex molecules being investigated for their potential as kinase inhibitors. vulcanchem.com

In drug design, the cyanomethyl group can be used as a bioisosteric replacement for other functional groups to optimize a compound's properties. ontosight.ai The versatility of the cyanomethyl group allows for extensive structural modifications, which is crucial for structure-activity relationship (SAR) studies aimed at enhancing the pharmacological effects of a drug candidate. rsc.org Heterocyclic compounds, which are a major class of pharmaceuticals, are often functionalized with cyanomethyl groups to create new derivatives with a wide range of potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities. rsc.orgresearchgate.netrsc.org For instance, novel cyanomethyl vinyl ether derivatives are being explored as antiproliferative agents that target tubulin. nih.gov

Design and Synthesis of Cyanomethyl-Containing Drug Candidates

The design and synthesis of drug candidates incorporating the cyanomethyl group represent an active area of research, driven by the unique electronic properties of the nitrile moiety. A notable example is the synthesis of novel cyanomethyl vinyl ether derivatives, which have been explored for their potential as antiproliferative agents. researchgate.netnih.govfrontiersin.org The synthesis of these compounds can be achieved through methods like organocatalytic multicomponent cyanovinylation of aldehydes. researchgate.netfrontiersin.org This approach allows for the accessible and versatile creation of a library of conjugated cyanomethyl vinyl ethers. researchgate.netfrontiersin.org

In other areas, the cyanomethyl group has been incorporated into various molecular scaffolds. For instance, (3′R,4′R)-3-Cyanomethyl-4-methyl-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (3-Cyanomethyl-4-methyl-DCK) was identified as a promising anti-HIV agent, leading to the development of a practical 10-step synthesis for its scale-up preparation. acs.org Similarly, a series of 6-indolylpyridine oxime ester/amide derivatives, including indolauxipyr-cyanomethyl, were synthesized and evaluated as novel synthetic auxin herbicides. nih.gov The cyanomethyl group is also a feature in compounds designed as G-quadruplex DNA interacting agents and has been incorporated into ligands for matrix metalloproteinase inhibitors, such as 3-(cyanomethyl)-4'-hydroxybiphenyl. acs.orgresearchgate.net These examples highlight the strategic use of the cyanomethyl moiety in designing molecules with specific biological targets. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological efficacy of drug candidates by systematically modifying their chemical structures. gardp.org For cyanomethyl vinyl ether derivatives evaluated as antiproliferative agents, SAR analysis revealed several key insights. nih.govfrontiersin.orgnih.gov A critical finding was that the stereochemistry of the double bond significantly influences cytotoxicity; the E isomer of the tested derivatives consistently demonstrated a substantial increase in biological activity compared to the Z isomer. frontiersin.orgnih.govfrontiersin.org In some cases, the E configuration was essential for the compound to exhibit any cytotoxic effect at all. frontiersin.orgfrontiersin.org

The nature of the substituents on the aromatic rings also played a vital role. For example, molecular docking studies of one potent derivative, compound 12E, suggested that its robust interaction with the protein tubulin was enhanced by the presence of fused polyaromatic rings like phenanthrene. nih.govnih.govsciprofiles.com In a different class of compounds, specifically YC-1 analogs, the introduction of a cyanomethyl group at the R² position was found to slightly decrease VEGF inhibition activity compared to a benzyl (B1604629) group. nih.gov This demonstrates that the impact of the cyanomethyl group on biological activity is highly dependent on the molecular scaffold and the specific biological target. SAR studies enable medicinal chemists to make informed decisions to enhance a compound's desired properties, such as increasing antimicrobial activity or improving selectivity. gardp.org

Computational Evaluation of ADME Properties of Cyanomethyl Derivatives

In modern drug discovery, computational (in silico) methods are employed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities, helping to identify candidates with favorable pharmacokinetic profiles early in the development process. researchgate.netbohrium.com For the novel cyanomethyl vinyl ether derivatives with antiproliferative potential, computational assays were used to predict their ADME properties. nih.govfrontiersin.orgnih.gov The results of these evaluations were favorable, suggesting their potential as viable anticancer agents. researchgate.netnih.govresearchgate.net

These computational tools, such as the SwissADME web tool, can calculate various physicochemical properties and pharmacokinetic parameters. researchgate.net For instance, the "Boiled-Egg" model is a common graphical method used to predict gastrointestinal absorption and brain penetration. researchgate.net The computational analysis of the cyanomethyl vinyl ether series indicated promising drug-like characteristics, which supports their further development. sciprofiles.com Similarly, ADME properties were calculated for novel cyclotriphosphazene (B1200923) derivatives and vanillyl-imidazolonyl-sulfamethoxazole derivatives to assess their potential as drug candidates. rsc.orgrsc.org This computational pre-screening is essential for prioritizing compounds for more resource-intensive experimental testing.

Cyanomethyl Vinyl Ether Derivatives as Antiproliferative Agents

Recent research has highlighted the potential of cyanomethyl vinyl ether derivatives as a promising class of antiproliferative agents. frontiersin.orgcsic.es These compounds have been evaluated for their cytotoxic effects against various cancer cell lines, with significant activity observed in SKOV3 ovarian carcinoma and A549 lung carcinoma cells. nih.govfrontiersin.orgnih.gov The primary mechanism of action for some of these derivatives is believed to be the inhibition of tubulin polymerization, a critical process for cell division, making it a key target for cancer therapies. nih.govfrontiersin.orgnih.gov

The cytotoxic efficacy of these compounds is illustrated by their half-maximal inhibitory concentration (IC₅₀) values. For example, in the SKOV3 cell line, compounds 1E and 7E showed potent activity with IC₅₀ values of 2.92 ± 0.28 µM and 2.62 ± 0.53 µM, respectively. nih.gov Compound 9E was particularly effective against the BT20 cell line, with an IC₅₀ of 4.98 ± 2.77 µM. nih.gov Molecular docking studies have provided further insight, showing that a highly active compound, 12E , interacts robustly with tubulin, potentially in a manner similar to the well-known tubulin inhibitor, colchicine. nih.govnih.gov These findings underscore the therapeutic potential of this class of cyanomethyl-containing compounds in oncology. frontiersin.org

Antiproliferative Activities of Selected Cyanomethyl Vinyl Ether Derivatives nih.gov
CompoundTarget Cell LineIC₅₀ (µM)
1ESKOV32.92 ± 0.28
7ESKOV32.62 ± 0.53
9EBT204.98 ± 2.77

Catalysis and Reaction Mechanism Elucidation

Mechanistic Investigations of Formylation and Cyanomethylation

Understanding the reaction mechanisms of formylation and cyanomethylation is essential for optimizing reaction conditions and expanding their synthetic utility. This compound is recognized as an effective O/N-formylating reagent that reacts with alcohols and amines under mild conditions. tcichemicals.com

Cyanomethylation often proceeds through a radical-based mechanism. For instance, the Fe-catalyzed cyanomethylation of N-arylglycine esters with acetonitrile (B52724) is believed to involve the formation of a cyanomethyl radical (•CH₂CN). encyclopedia.pub This radical is generated when a tert-butoxy (B1229062) radical, formed from an initiator like DTBP, abstracts a hydrogen atom from acetonitrile. encyclopedia.pub The cyanomethyl radical then attacks the substrate. encyclopedia.pub Similar radical pathways are proposed for metal-free cyanomethylations using oxidants like tert-butyl peroxybenzoate (TBPB). encyclopedia.pub Electrochemical methods have also been developed, where the anodic oxidation of an iodide catalyst generates an iodine radical, which in turn abstracts a hydrogen from acetonitrile to form the cyanomethyl radical. nih.gov A palladium-catalyzed domino reaction for cyanomethylation of aryl halides proceeds through a different pathway involving a Suzuki coupling, followed by base-induced fragmentation and deformylation. researchgate.net

Development of Novel Catalysts for this compound Reactions

The development of efficient catalysts is a key driver for advancing reactions involving cyanomethylation and formylation. rsc.org A wide range of metal-based catalysts have been explored for these transformations. Palladium catalysts, such as PdCl₂(dppf), have been successfully used for the cyanomethylation of aryl bromides. researchgate.net

Nickel catalysts are also prominent. Tolman-type Ni(II)-complexes have been established for the cyanoalkylation of ketone derivatives with acetonitrile. encyclopedia.pub Additionally, nickel-based pincer complexes have shown high efficiency for the hydrosilylation of ketones and aldehydes, with a cyanomethyl nickel complex achieving turnover numbers (TONs) up to 82,000. mdpi.com Iron-catalyzed cyanomethylation provides a more economical and environmentally friendly alternative, with systems like FeCl₂/DTBP being effective. encyclopedia.pub Other metals, including copper (using Cu(OAc)₂) and cobalt, have also been developed to catalyze various cyanomethylation and related reactions. encyclopedia.pubmdpi.com Beyond metal catalysts, organocatalytic systems are emerging as powerful tools. For example, an organocatalytic multicomponent cyanovinylation was designed for the synthesis of conjugated cyanomethyl vinyl ethers, showcasing a metal-free approach. researchgate.net

Material Science and Advanced Functional Materials

The cyanomethyl group is a valuable functional moiety in the design of advanced materials due to the unique electronic and chemical properties conferred by the cyano (nitrile) group. nih.gov Its incorporation can influence polymer structure, create new functionalities, and serve as a precursor for complex material architectures. rsc.orgontosight.ai

The integration of cyanomethyl groups into polymer backbones or as side chains is a strategic approach to developing new materials with tailored properties for applications in electronics, optics, and separation technologies. nih.gov The strong electron-withdrawing nature of the cyano group can significantly alter the electronic characteristics of a polymer, making it suitable for use in optoelectronic devices like light-emitting diodes (LEDs). acs.org

One notable area of research is the synthesis of luminescent polymers. For example, polymers containing both electron-withdrawing cyano groups and electron-rich moieties have been synthesized. acs.org These materials exhibit efficient photoluminescence and have both good electron and hole injection abilities, which are highly desirable properties for active layers in LEDs. acs.org A study on a polymer incorporating 1,4-bis(cyanomethyl)-2-[(2-ethylhexyl)oxy]-5-methoxybenzene demonstrated bright orange photoluminescence and was successfully used in a single-layer LED device. acs.org

Another innovative application is the use of cyanomethyl-functionalized polymers as precursors for nitrogen-doped carbons. A poly(ionic liquid) homopolymer, poly[3-cyanomethyl-1-vinylimidazolium bis(trifluoromethanesulfonyl)imide], can be carbonized to produce micro/mesoporous nitrogen-doped carbons without requiring a template or activation agent. rsc.org In this process, the polymer backbone acts as the carbon and nitrogen source, while the cyano group undergoes trimerization at elevated temperatures to form a stable triazine-based polymeric network, which is key to the material's final porous structure. rsc.org

The table below details the properties of a luminescent polymer synthesized with a cyanomethyl-containing monomer. acs.org

PolymerPhotoluminescence (PL) max (nm)PL Quantum Efficiency (%)Electroluminescence (EL) max (nm)Max. Luminance (cd/m²)External Quantum Efficiency (%)
TPA-CNPPV5854860021000.1

Performance characteristics of the TPA-CNPPV polymer, which contains cyanomethyl moieties, in a single-layer LED device (ITO/Polymer/Al). acs.org

The introduction of cyanomethyl groups into the molecular structure of energetic materials is a recognized strategy for enhancing their performance and stability. The cyanomethyl group can increase the nitrogen content and density of a compound, which are critical factors for improving its energetic output.

Research in this field has led to the synthesis of novel families of energetic salts and heterocyclic compounds. For example, a series of energetic salts based on the 1-cyanomethyl-1,1-dimethylhydrazinium cation has been developed. nih.gov By pairing this cation with various energetic anions such as nitrate, perchlorate (B79767), azide, and picrate, new materials with interesting thermal stability and sensitivity properties have been created. nih.gov These compounds are considered attractive for potential energetic applications due to their favorable combination of properties. nih.gov

In another line of research, cyanomethyl-substituted furazanoazepines have been synthesized and studied as potential high-energy components. researchgate.netresearchgate.net The thermal stability of these cyanomethyl derivatives has been compared to analogous methyl, allyl, and amine derivatives, providing crucial data for the rational design of new energetic structures. researchgate.net Furthermore, N-(cyanomethyl)-N-methylnitramine has been identified as a valuable starting material for synthesizing new halogen-free high-energy density oxidizers, which are sought after as potential replacements for ammonium (B1175870) perchlorate in rocket propellants. uni-muenchen.de

The following table summarizes the decomposition temperatures of several energetic salts containing the 1-cyanomethyl-1,1-dimethylhydrazinium cation.

Compound NumberAnionDecomposition Onset (T_onset) °C
2 Nitrate145
3 Perchlorate225
4 Azide145
5 5-Aminotetrazolate170
7 5,5'-Azobistetrazolate165
8 Picrate180

Thermal decomposition data for energetic salts based on the 1-cyanomethyl-1,1-dimethylhydrazinium cation, as determined by differential scanning calorimetry (DSC). nih.gov

Analytical Method Development for Complex Matrices

The detection and quantification of specific chemical compounds in complex matrices such as environmental and biological samples present a significant analytical challenge. researchgate.netchromatographyonline.com Developing robust analytical methods is crucial for monitoring, quality control, and research.

The trace analysis of compounds like this compound and its derivatives in complex samples requires highly sensitive and selective analytical techniques. The choice of method often depends on the physicochemical properties of the analyte, such as its volatility and polarity, and the nature of the sample matrix. researchgate.netresearchgate.net

Commonly employed techniques include hyphenated chromatographic methods, which combine the separation power of chromatography with the detection capabilities of spectroscopy.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing non-volatile compounds in liquid samples. researchgate.net It is highly effective for the analysis of pharmaceuticals and other organic compounds in biological matrices like blood, plasma, and urine. researchgate.net Techniques like LC-MS/MS (Tandem Mass Spectrometry) provide enhanced selectivity and sensitivity. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for volatile and semi-volatile compounds. researchgate.netresearchgate.net It is widely used for residue analysis in food and environmental samples. researchgate.net For structural confirmation, GC-MS can identify molecular fragments, while Fourier-Transform Infrared Spectroscopy (FTIR) can verify the presence of specific functional groups like the cyanomethyl moiety.

Direct Analysis in Real Time–High Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal preparation. chromatographyonline.com This method is particularly useful for circumventing the challenges associated with traditional GC-MS, such as the analysis of molecules that are not easily volatilized or that fragment extensively. chromatographyonline.com

Sample preparation is a critical step to remove interfering components from the matrix. researchgate.net Methods like Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach are frequently used to clean up and preconcentrate samples before analysis, thereby improving sensitivity and selectivity. researchgate.net

The table below provides a comparison of advanced analytical techniques applicable to the trace analysis of organic compounds in complex matrices.

TechniquePrincipleTypical AnalytesSample PreparationKey Advantages
HPLC-MS/MS Combines liquid chromatography separation with tandem mass spectrometry detection. researchgate.netNon-volatile, polar compounds. researchgate.netSPE, LLE, Protein Precipitation. researchgate.netHigh sensitivity and selectivity; suitable for complex biological matrices. researchgate.net
GC-MS Combines gas chromatography separation with mass spectrometry detection. researchgate.netVolatile and semi-volatile compounds. researchgate.netSPE, LLE, Derivatization. researchgate.netExcellent for volatile organics; extensive spectral libraries for identification. researchgate.net
DART-HRMS Direct ionization of samples at ambient pressure followed by high-resolution mass analysis. chromatographyonline.comWide range of molecules, including less volatile and thermally labile ones. chromatographyonline.comMinimal to none. chromatographyonline.comRapid analysis; circumvents extensive sample prep; good for screening. chromatographyonline.com
QuEChERS Sample extraction with solvent, partitioning with salts, and cleanup with dispersive SPE. researchgate.netWide range of pesticide residues and other contaminants. researchgate.netIntegrated into the method.Fast, simple, and uses minimal hazardous solvents. researchgate.net

This table outlines the principles and applications of various analytical techniques used for trace analysis. researchgate.netchromatographyonline.comresearchgate.net

Future Directions and Research Challenges

Exploration of Novel Reactivity and Synthetic Transformations

Cyanomethyl formate (B1220265) is recognized as a useful, albeit sometimes difficult to prepare, formylating agent. orgsyn.org It has been employed in the formylation of alcohols and nitroanilines. orgsyn.org The cyanomethyl group, in a broader context, is a versatile functional group used in the synthesis of various heterocyclic compounds due to its ability to undergo multiple reaction types, including oxidation, reduction, and substitution.

Future research will likely focus on expanding the synthetic utility of cyanomethyl formate beyond its current applications. A key area of interest is the development of novel catalytic systems that can activate this compound for a wider range of transformations. This could include its use in C-H activation, cross-coupling reactions, and multicomponent reactions to build molecular complexity efficiently. For instance, the development of methods for the direct synthesis of α-cyanomethyl-β-dicarbonyl compounds using acetonitrile (B52724) and 1,3-dicarbonyls showcases the potential for innovative C-C bond-forming reactions involving the cyanomethyl moiety. acs.org

The exploration of this compound in asymmetric catalysis is another promising avenue. Designing chiral catalysts that can control the stereochemical outcome of reactions involving this reagent would be a significant advancement, enabling the synthesis of enantiomerically pure molecules for pharmaceutical and materials science applications.

In-depth Mechanistic Studies of Under-explored Reactions

While this compound is used in certain synthetic contexts, detailed mechanistic studies of its reactions are not extensively reported in the readily available literature. Future research should aim to fill this gap by employing a combination of experimental and computational techniques. thieme-connect.com For example, kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable insights into reaction pathways, intermediates, and transition states.

Computational chemistry, using methods like Density Functional Theory (DFT) and ab initio calculations, can be a powerful tool to model the conformational landscape and reactivity of this compound. acs.org Such studies can elucidate the energy barriers for different reaction pathways, predict the stability of intermediates, and explain the observed regioselectivity and stereoselectivity. acs.org Understanding these fundamental mechanisms is crucial for optimizing existing reactions and for the rational design of new synthetic methods. For instance, detailed mechanistic investigations into the Sandmeyer cyanation have provided absolute rate constants for the reduction and ligand transfer steps, offering a blueprint for how similar studies could be applied to reactions of this compound. rsc.org

Development of Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of more sustainable and environmentally benign synthetic methods. This includes the synthesis of this compound itself, which is currently described as difficult and requiring extensive purification. orgsyn.org Exploring alternative starting materials from renewable feedstocks and developing catalytic routes that minimize waste and energy consumption are key objectives.

Furthermore, the application of this compound and its derivatives in green synthetic methodologies is a promising area. This could involve using environmentally friendly solvents like water or glycerol (B35011), employing microwave-assisted synthesis to reduce reaction times and energy input, or developing recyclable catalytic systems. scirp.orgresearchgate.netscirp.org The electrogeneration of the cyanomethyl anion from acetonitrile offers a green alternative to traditional chemical bases, as it can be generated in situ and its amount controlled precisely, minimizing waste. acs.orgresearchgate.net

Table 1: Green Chemistry Approaches for Cyanomethyl Compounds
ApproachDescriptionPotential Application for this compoundReference
Microwave-Assisted SynthesisUtilizes microwave irradiation to rapidly heat reactions, often leading to shorter reaction times and improved yields.Synthesis of heterocyclic derivatives using a cyanomethyl precursor. scirp.orgscirp.org
Use of Green SolventsEmploying environmentally benign solvents like glycerol instead of volatile organic compounds.Cyclization reactions to form thiazole (B1198619) derivatives. researchgate.net
Electrogenerated ReagentsIn-situ generation of reactive species like the cyanomethyl anion via electrochemical methods.Use as a base in various chemical transformations, avoiding stoichiometric chemical waste. acs.orgresearchgate.net
Catalytic RoutesDevelopment of efficient catalysts to replace stoichiometric reagents, improving atom economy and reducing waste.Catalytic formylation reactions or novel transformations of the cyanomethyl group. rsc.org

Expansion of Astrochemical Detection and Modeling

This compound is considered a compound of potential astrochemical interest. astrochymist.orgresearchgate.net The detection of related complex organic molecules (COMs) like methyl formate and ethyl formate in various interstellar environments suggests that this compound could also be present. arxiv.org The rotational spectrum of this compound has been studied, revealing the presence of two conformers and providing the accurate spectroscopic constants necessary for its detection in the interstellar medium (ISM). researchgate.net

Future astrochemical research should focus on dedicated observational campaigns using powerful telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA) to search for this compound in star-forming regions and cold molecular clouds. arxiv.org The prevalence of the cyano group (-C≡N) in over 15% of detected interstellar molecules, due to its large electric dipole moment which facilitates detection, makes cyano-derivatives like this compound prime candidates for discovery. frontiersin.org

In parallel, astrochemical models need to be refined to better understand the formation and destruction pathways of this compound on interstellar ice grains and in the gas phase. This includes studying the chemistry of its potential precursors, such as the cyanomethyl radical (CH₂CN) and formic acid (HCOOH). aanda.org The detection and abundance of different conformers can also provide valuable information about the physical conditions (e.g., temperature) of the environments where they are found. frontiersin.org

Design of Next-Generation Pharmaceutical Agents and Materials

The nitrile or cyano group is a key functional group in numerous approved pharmaceutical agents and is increasingly used in rational drug design. nih.gov Its inclusion can enhance binding affinity to biological targets, improve pharmacokinetic profiles, and overcome drug resistance. nih.gov The cyanomethyl group, specifically, is found in various molecules with demonstrated biological activity, including inhibitors of HIV non-nucleoside reverse transcriptase and compounds with insecticidal properties. nih.govresearchgate.net

Future research in medicinal chemistry could explore this compound as a scaffold or building block for the synthesis of novel therapeutic agents. The reactivity of the formate ester and the cyanomethyl group offers opportunities for diverse chemical modifications to create libraries of compounds for biological screening. For example, the cyanomethyl group can act as a bioisostere for other functional groups and can form various interactions with protein targets. nih.gov Recent studies on cyanomethyl vinyl ether derivatives have shown antiproliferative activity, highlighting the potential of the cyanomethyl moiety in the development of anticancer agents. frontiersin.org

In materials science, the polar nature of the cyanomethyl group could be exploited to design new polymers or liquid crystals with specific electronic or optical properties. Covalent Organic Frameworks (COFs) are an emerging class of porous materials where tailored building blocks can be used to create materials with specific functions, such as photocatalysis. rsc.org Exploring the incorporation of cyanomethyl-containing building blocks into COFs could lead to new materials for gas storage, separation, or catalysis.

Advanced Analytical Techniques for Complex System Analysis

The accurate detection and quantification of this compound, whether in a reaction mixture, a biological sample, or an interstellar cloud, requires sophisticated analytical techniques. Future efforts should focus on developing and refining these methods.

For laboratory-based analysis, techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are essential for separating and identifying this compound and its reaction products. tcichemicals.com The development of new stationary phases or derivatization methods could improve the resolution and sensitivity of these techniques.

In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial for monitoring reactions in real-time and for mechanistic studies. acs.org Matrix isolation infrared spectroscopy has already been used to study the different conformers of this compound. acs.org

For astrochemical detection, high-resolution rotational spectroscopy remains the gold standard. frontiersin.org Future laboratory work should aim to measure the spectra of isotopologues and vibrationally excited states of this compound to aid in their astronomical identification and to allow for more accurate column density calculations. frontiersin.orgaanda.org

Table 2: Advanced Analytical Techniques for this compound Analysis
TechniqueApplication AreaFuture Research FocusReference
Rotational SpectroscopyAstrochemistryMeasurement of spectra for isotopologues and vibrationally excited states to support astronomical searches. researchgate.netfrontiersin.org
Matrix Isolation IR SpectroscopyPhysical Chemistry, Mechanistic StudiesStudying conformers, photochemistry, and reaction intermediates at low temperatures. acs.org
Gas Chromatography-Mass Spectrometry (GC-MS)Synthetic Chemistry, Purity AnalysisDeveloping methods for routine analysis and quantification in complex mixtures. tcichemicals.com
In-situ NMR/FTIRReaction Monitoring, Mechanistic StudiesReal-time tracking of reactants, intermediates, and products to elucidate reaction mechanisms. acs.org
Electrospray Ionization Mass Spectrometry (ESI-MS)Mechanistic StudiesDetection of transient intermediates to support proposed reaction mechanisms, such as radical pathways. acs.org

Q & A

Q. What bioorthogonal reactions leverage this compound’s nitrile group for bioconjugation?

  • Methodological Answer : Optimize Staudinger ligation or copper-free click chemistry by tuning pH and leaving-group ability. Quantify conjugation efficiency via MALDI-TOF MS or fluorescence quenching assays. Address cytotoxicity concerns by evaluating metabolic stability in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.